
Unii-J3I865H026
Overview
Description
ANQ-9040 is a nondepolarizing neuromuscular relaxant of the steroid class. It is known for its rapid onset of action and is used primarily in scientific research . The compound has a molecular formula of C36H58N2O5S and a molecular weight of 630.92 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANQ-9040 involves multiple steps, starting with the preparation of the steroidal backbone. The specific synthetic routes and reaction conditions are proprietary and not widely published. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production of ANQ-9040 is typically carried out in specialized facilities equipped to handle complex chemical reactions. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
ANQ-9040 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of ANQ-9040 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products .
Scientific Research Applications
ANQ-9040 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of steroidal neuromuscular relaxants.
Biology: Employed in studies to understand the interaction of neuromuscular relaxants with biological systems.
Medicine: Investigated for its potential use in anesthesia and muscle relaxation during surgical procedures.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
ANQ-9040 exerts its effects by acting as a non-depolarizing and competitive antagonist of post-junctional nicotinic receptors. It binds to these receptors and prevents the action of acetylcholine, thereby inhibiting neuromuscular transmission. This results in muscle relaxation without causing depolarization of the muscle membrane .
Comparison with Similar Compounds
Similar Compounds
Succinylcholine: A depolarizing neuromuscular relaxant with a rapid onset of action but shorter duration compared to ANQ-9040.
Tubocurarine: A non-depolarizing neuromuscular relaxant with a slower onset of action and longer duration compared to ANQ-9040.
Uniqueness of ANQ-9040
ANQ-9040 is unique due to its rapid onset of action and its ability to provide muscle relaxation without causing depolarization. This makes it a valuable compound for research and potential therapeutic applications .
Q & A
Basic Research Questions
Q. How can I design a robust experimental framework to study the physicochemical properties of Unii-J3I865H026?
- Methodological Answer : Begin with a systematic literature review using platforms like Google Scholar, prioritizing peer-reviewed articles that report synthesis, stability, or spectroscopic data (e.g., NMR, HPLC) for this compound . For experimental replication, follow protocols from high-impact journals, ensuring controls for variables like temperature, solvent purity, and reaction time. Use validated instrumentation and include triplicate measurements to assess reproducibility .
Q. What strategies are effective for conducting a literature review on this compound to identify research gaps?
- Methodological Answer : Use keyword combinations (e.g., "this compound AND synthesis," "this compound AND bioactivity") in databases like PubMed and Web of Science. Sort results by citation count to prioritize foundational studies . Annotate gaps in mechanistic studies or contradictory findings (e.g., discrepancies in reported solubility or catalytic activity) and cross-reference with patents or technical reports for industrial context .
Q. How should I structure the methodology section when publishing research on this compound?
- Methodological Answer : Follow IMRAD (Introduction, Methods, Results, Discussion) structure. For synthesis protocols, specify reagents (purity, supplier), equipment calibration details, and reaction conditions (e.g., molar ratios, pH). For characterization, include raw data (e.g., chromatograms, spectral peaks) in supplementary materials and cite established analytical standards (e.g., ICH guidelines) .
Advanced Research Questions
Q. How can I resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis comparing experimental variables (e.g., cell lines, dosage, exposure time). Use statistical tools (e.g., ANOVA, regression models) to identify confounding factors. Replicate key studies under controlled conditions, validating results with orthogonal assays (e.g., fluorescence microscopy alongside flow cytometry) . Publish null results to address publication bias .
Q. What advanced techniques are recommended for elucidating the reaction mechanisms of this compound in catalytic applications?
- Methodological Answer : Employ kinetic studies (e.g., Eyring plots for activation parameters) paired with computational modeling (DFT, MD simulations). Use in-situ spectroscopic methods (e.g., FTIR, XAS) to track intermediate species. Cross-validate findings with isotopic labeling or mutagenesis studies if applicable .
Q. How can I optimize the synthesis of this compound to improve yield while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DoE) principles, varying factors like catalyst loading, solvent polarity, and temperature. Use response surface methodology (RSM) to model interactions. Characterize byproducts via LC-MS and refine purification steps (e.g., gradient elution in column chromatography) .
Q. What frameworks are suitable for assessing the ethical implications of this compound in biomedical research?
- Methodological Answer : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For in vivo studies, adhere to ARRIVE guidelines for animal welfare. For human cell lines, ensure informed consent and compliance with GDPR or HIPAA for data anonymization .
Q. Data Analysis & Reporting
Q. How should I handle outliers in datasets generated from this compound experiments?
- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., instrumentation error, sample contamination) and document exclusions transparently. Use robust statistical methods (e.g., non-parametric tests) if outliers persist .
Q. What tools are recommended for integrating multi-omics data in studies on this compound’s metabolic pathways?
- Methodological Answer : Use platforms like MetaboAnalyst for metabolomics, STRING for protein interaction networks, and Cytoscape for visualization. Apply pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings. Share raw data in FAIR-compliant repositories (e.g., MetaboLights) .
Properties
CAS No. |
142021-80-5 |
---|---|
Molecular Formula |
C36H58N2O5S |
Molecular Weight |
630.9 g/mol |
IUPAC Name |
[(4aS,4bR,6aS,8R,10aS,10bS,12aS)-8-(azepan-1-ylmethyl)-1,1,10a,12a-tetramethyl-2,3,4,4a,4b,5,6,6a,7,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]quinolin-1-ium-8-yl] acetate;benzenesulfonate |
InChI |
InChI=1S/C30H53N2O2.C6H6O3S/c1-23(33)34-30(22-31-18-8-6-7-9-19-31)17-16-28(2)24(21-30)12-13-25-26(28)14-15-29(3)27(25)11-10-20-32(29,4)5;7-10(8,9)6-4-2-1-3-5-6/h24-27H,6-22H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,25+,26-,27-,28-,29-,30+;/m0./s1 |
InChI Key |
MUVZCNJMKMCHMD-IBSDALFFSA-M |
SMILES |
CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Isomeric SMILES |
CC(=O)O[C@@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC(=O)OC1(CCC2(C(C1)CCC3C2CCC4(C3CCC[N+]4(C)C)C)C)CN5CCCCCC5.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANQ 9040 ANQ-9040 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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